(2-Aminoethyl)(ethyl)propylamine
Description
(2-Aminoethyl)(ethyl)propylamine is a branched polyamine with the molecular formula C₇H₁₉N₂, consisting of a propylamine backbone substituted with ethyl and 2-aminoethyl groups. This structure confers unique physicochemical properties, such as moderate polarity and dual amine functionalities, making it a versatile intermediate in organic synthesis and materials science. It is commercially available as a building block for specialized chemical synthesis (e.g., ligands, polymers, or functionalized surfaces) .
Properties
IUPAC Name |
N'-ethyl-N'-propylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFUPHOVJBIRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)propylamine can be achieved through several methods:
Reductive Alkylation: This method involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution reaction where a primary amine reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)propylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler amines or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines, hydrocarbons.
Substitution: Various substituted amines.
Scientific Research Applications
(2-Aminoethyl)(ethyl)propylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)propylamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparisons
A comparative analysis of (2-aminoethyl)(ethyl)propylamine with structurally related amines is summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Amines
*Molecular weight inferred from analogous compounds (e.g., (2-aminopropyl)diethylamine ).
Key Observations:
- Amine Group Count: this compound has two amine groups (one primary and one tertiary), offering intermediate reactivity between mono-amines (e.g., propylamine) and tetra-amines (e.g., spermine). This duality enhances its utility in reactions requiring both nucleophilic and steric effects .
Physicochemical Properties
- Boiling Points: While direct data for the target compound are unavailable, notes uncertainties in boiling points for amines like n-propyl ethylene propylamine. Structural analogs (e.g., N-(2-methoxyethyl)-N-propylamine) boil at ~160–170°C, suggesting the target compound may exhibit higher boiling points due to increased molecular weight and polarity .
- Reactivity : The primary amine group is highly reactive toward electrophiles (e.g., aldehydes), while the tertiary amine may stabilize intermediates in catalytic cycles or act as a proton sponge .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
